molecular formula C11H19N3 B13335812 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine

1-cycloheptyl-4-methyl-1H-pyrazol-3-amine

Cat. No.: B13335812
M. Wt: 193.29 g/mol
InChI Key: CDZBWAPDGXJDTI-UHFFFAOYSA-N
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Description

1-cycloheptyl-4-methyl-1H-pyrazol-3-amine is a chemical compound with the molecular formula C11H19N3. It belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of cycloheptanone with hydrazine hydrate to form the corresponding hydrazone, followed by cyclization with methylhydrazine under acidic conditions . The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-cycloheptyl-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-cycloheptyl-4-methyl-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-cycloheptyl-4-methyl-1H-pyrazol-3-amine is unique due to the presence of the cycloheptyl group, which imparts distinct steric and electronic properties.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

1-cycloheptyl-4-methylpyrazol-3-amine

InChI

InChI=1S/C11H19N3/c1-9-8-14(13-11(9)12)10-6-4-2-3-5-7-10/h8,10H,2-7H2,1H3,(H2,12,13)

InChI Key

CDZBWAPDGXJDTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)C2CCCCCC2

Origin of Product

United States

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